molecular formula C11H11F B2477393 1-(4-Fluorophenyl)bicyclo[1.1.1]pentane CAS No. 271767-84-1

1-(4-Fluorophenyl)bicyclo[1.1.1]pentane

Cat. No. B2477393
CAS RN: 271767-84-1
M. Wt: 162.207
InChI Key: MHODNSOEEVPBPS-UHFFFAOYSA-N
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Description

“1-(4-Fluorophenyl)bicyclo[1.1.1]pentane” is a fluoro-bicyclo[1.1.1]pentane (19F-BCP) compound . It has been developed as a result of more than 20 years of trials . The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .


Synthesis Analysis

A practical scalable approach to fluoro-bicyclo[1.1.1]pentanes (19F-BCPs) has been developed . This approach involves the use of a continuous flow process to generate [1.1.1]propellane on demand . Additionally, a metal-free strategy has been used to synthesize 1-perfluoroalkyl-3-heteroaryl bicyclo pentanes using an electron donor–acceptor (EDA) complex for the perfluoroalkylation of [1.1.1]propellane .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclo[1.1.1]pentane core, which is a small, 3-dimensional, strained ring structure . This core has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen in place of the fluorophenyl ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the generation of [1.1.1]propellane and the subsequent derivatization into various bicyclo[1.1.1]pentane (BCP) species . Additionally, the synthesis involves the perfluoroalkylation of [1.1.1]propellane .


Physical And Chemical Properties Analysis

The physicochemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . These properties have been fine-tuned by incorporating a fluorine atom into organic molecules . This incorporation adjusts the acidity/basicity of the neighboring functional groups and controls the conformation .

Scientific Research Applications

Synthesis and Chemical Properties

A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound closely related to 1-(4-Fluorophenyl)bicyclo[1.1.1]pentane, has been developed, highlighting its significance in the manufacture of non-steroidal anti-inflammatory materials. This synthesis addresses the challenges associated with previous methods, such as the high cost and toxic nature of certain reagents, by utilizing methyl nitrite and 2-fluoro-4-bromoaniline. This method offers a scalable approach for producing fluorinated biphenyl compounds, which are crucial intermediates in various chemical syntheses (Qiu, Gu, Zhang, & Xu, 2009).

Applications in Material Science

The study of methylene-linked liquid crystal dimers, including compounds structurally similar to this compound, reveals their potential applications in creating advanced materials. These dimers exhibit unique mesophases, such as the twist-bend nematic phase, offering insights into the design of novel liquid crystalline materials with potential uses in displays and optical devices (Henderson & Imrie, 2011).

Fluorophores and Molecular Imaging

The toxicity of organic fluorophores, including fluorophenyl compounds, has been reviewed with a focus on their application in molecular imaging. This research emphasizes the balance between the potential diagnostic benefits of fluorophores in cancer detection and their associated toxicological risks. It highlights the need for thorough evaluation of fluorophores to ensure patient safety during imaging procedures (Alford, Simpson, Duberman, Hill, Ogawa, Regino, Kobayashi, & Choyke, 2009).

Environmental and Material Applications

The application of esters of phosphoric acid with tricyclic alcohols, which include fluorophenyl bicyclopentane derivatives, as antiwear additives in synthetic lubricating oils, has been explored. These compounds outperform traditional esters in terms of lubricity and resistance to oxidation, indicating their value in improving the performance and longevity of synthetic lubricants (Barabanova, Ivanov, Kossova, & Akimova, 1976).

Future Directions

The future directions in the research of “1-(4-Fluorophenyl)bicyclo[1.1.1]pentane” and similar compounds could involve further exploration of their physicochemical properties and potential applications in medicinal chemistry . Additionally, the development of more practical and scalable approaches to these compounds could be a focus of future research .

properties

IUPAC Name

1-(4-fluorophenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F/c12-10-3-1-9(2-4-10)11-5-8(6-11)7-11/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHODNSOEEVPBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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